

A Technical Guide to Disulfide Compounds in Foods: Natural Sources, Occurrence, and Analysis

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, occurrence, and analysis of disulfide compounds in various food matrices. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development interested in the chemistry, biological activity, and analytical methodologies related to these important sulfurcontaining molecules.

Introduction to Disulfide Compounds in Foods

Disulfide bonds (-S-S-) are covalent linkages formed from the oxidation of two thiol groups (-SH). In the context of food science, they are found in two primary forms: as integral structural components of proteins and as smaller, often volatile, organosulfur compounds that contribute significantly to the aroma, flavor, and potential health benefits of many foods. The presence and concentration of these compounds can be influenced by food processing, preparation, and storage.

Natural Sources and Occurrence of Disulfide Compounds

Disulfide compounds are widely distributed in the food supply, with particularly high concentrations found in certain families of vegetables, as well as in meat and dairy products.



Plant-Based Sources

Allium Vegetables: The genus Allium, which includes garlic, onions, leeks, and chives, is a prominent source of various disulfide compounds. These are typically formed enzymatically upon tissue damage, such as crushing or chopping. The precursor molecules, S-alk(en)yl-L-cysteine sulfoxides (ACSOs), are converted by the enzyme alliinase into reactive sulfenic acids, which then condense to form thiosulfinates like allicin. Allicin is unstable and quickly decomposes into a variety of more stable disulfide compounds, including diallyl disulfide (DADS), diallyl trisulfide (DATS), and ajoene.[1][2]

Shiitake Mushrooms (Lentinula edodes): These mushrooms are a unique source of the cyclic disulfide compound lenthionine (1,2,3,5,6-pentathiepane), which is a key contributor to their characteristic aroma.[3][4] The biosynthesis of lenthionine involves the enzymatic action of y-glutamyl transpeptidase and C-S lyase on the precursor lentinic acid.[5]

Cruciferous Vegetables (Brassicaceae): This family, which includes broccoli, cabbage, and cauliflower, is known for its high content of glucosinolates. While not disulfide compounds themselves, their breakdown products, isothiocyanates, are sulfur-containing compounds with significant biological activity. Recent research has also revealed the presence of reactive polysulfides in these vegetables.

Animal-Based Sources

Meat and Dairy Products: In meat and milk, disulfide bonds are primarily found as cross-links within and between protein molecules, such as myosin in meat and β -lactoglobulin and κ -casein in milk.[6][7][8][9] These disulfide bonds are crucial for maintaining the tertiary and quaternary structures of proteins and are significantly affected by processing methods like heating.[6][7][8][9] Heat treatment can lead to the formation of new disulfide bonds, influencing the texture and digestibility of these food products.[6][7][8][9]

Quantitative Occurrence of Disulfide Compounds in Selected Foods

The following tables summarize the quantitative data for key disulfide compounds found in various foods. It is important to note that these values can vary significantly depending on the specific cultivar, growing conditions, storage, and processing methods.



Table 1: Occurrence of Allicin and Related Disulfides in Allium Vegetables

Food Item	Compound	Concentration	Reference(s)
Fresh Garlic Clove	Allicin	12 - 24.1 mg/g dry weight	[8]
Garlic Powder	Allicin	~10 mg/g	[6]
Garlic Essential Oil	Diallyl disulfide	32.91%	[10]
Garlic Essential Oil	Diallyl trisulfide	39.79%	[10]
Onion Oil	Dipropyl disulfide	110.2 μ g/100g fresh tissue	[11]
Onion Oil	Methyl propyl disulfide	34.37 μ g/100g fresh tissue	[11]

Table 2: Occurrence of Lenthionine in Shiitake Mushrooms

Food Item	Compound	Concentration	Reference(s)
Shiitake Mushroom	Lenthionine	88.2 - 130 μg/g	[12][13]

Table 3: Disulfide Bond Content in Meat and Dairy Proteins



Food Item	Protein/Fraction	Disulfide Involvement	Reference(s)
Raw Bovine Milk	αs2-casein	18% involved in disulfide-linked complexes	[9]
Raw Bovine Milk	β-lactoglobulin	25% involved in disulfide-linked complexes	[9]
Raw Bovine Milk	к-casein	46% involved in disulfide-linked complexes	[9]
Processed Pork	Total Protein	Decreased free sulfhydryl groups compared to raw	[6][14][15][16][17]
Heated Skim Milk	Total Protein	75.9% decrease in sulfhydryl content at 95°C	[7]

Experimental Protocols for Analysis

Accurate quantification of disulfide compounds in food matrices requires specific and validated analytical methods. The choice of method depends on the nature of the compound (volatile vs. non-volatile, small molecule vs. protein-bound) and the complexity of the food matrix.

Extraction and Quantification of Allicin from Garlic by HPLC-UV

This protocol is adapted from established methods for the analysis of allicin in fresh garlic and garlic powder.[9][18][19][20][21]

- 1. Sample Preparation:
- Fresh Garlic: Peel and crush a known weight of fresh garlic cloves (e.g., 1-2 g) using a garlic press. Immediately transfer the crushed garlic to a centrifuge tube containing a known



volume of cold deionized water (e.g., 10 mL). Vortex vigorously for 30-60 seconds to extract the allicin.

 Garlic Powder: Accurately weigh a known amount of garlic powder (e.g., 0.5 g) into a centrifuge tube. Add a known volume of cold deionized water (e.g., 10 mL) and vortex thoroughly to ensure complete hydration and enzymatic reaction.

2. Extraction:

- Centrifuge the garlic slurry at a moderate speed (e.g., 4000 x g) for 10 minutes at 4°C to pellet the solid material.
- Carefully collect the supernatant. For cleaner samples, filtration through a 0.45 μm syringe filter is recommended.

3. HPLC-UV Analysis:

- HPLC System: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μm).
- Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 50:50 v/v).
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 254 nm.
- Injection Volume: 20 μL.
- Quantification: Prepare a calibration curve using an allicin standard of known concentration.
 The concentration of allicin in the sample is determined by comparing its peak area to the calibration curve.

Analysis of Volatile Disulfide Compounds by Gas Chromatography-Mass Spectrometry (GC-MS)

This general protocol is suitable for the analysis of volatile organosulfur compounds in foods like onions and shiitake mushrooms.[11][22][23]

1. Sample Preparation and Extraction:

 Headspace Solid-Phase Microextraction (HS-SPME): Place a known amount of the homogenized food sample into a headspace vial. Heat the vial to a specific temperature (e.g., 60°C) for a set time to allow volatile compounds to partition into the headspace. Expose a SPME fiber to the headspace to adsorb the analytes.



• Solvent Extraction: Homogenize the food sample with a suitable organic solvent (e.g., dichloromethane).[23] Concentrate the extract to a suitable volume before injection.

2. GC-MS Analysis:

- GC System: A gas chromatograph coupled to a mass spectrometer.
- Column: A capillary column suitable for volatile compound analysis (e.g., DB-5ms).
- Injector Temperature: 250°C.
- Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) to elute the compounds.
- Carrier Gas: Helium at a constant flow rate.
- MS Detector: Operate in electron ionization (EI) mode. Scan a mass range of m/z 40-400.
- Identification: Identify compounds by comparing their mass spectra and retention times with those of authentic standards and by searching mass spectral libraries (e.g., NIST).
- Quantification: Use an internal or external standard method for quantification.

Quantification of Total Disulfide Bonds in Proteins using Ellman's Reagent

This spectrophotometric method is widely used to determine the content of free sulfhydryl groups and, by extension, disulfide bonds in proteins.[2][14][17][23][24][25]

1. Principle:

- Ellman's reagent, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), reacts with free sulfhydryl groups to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which has a maximum absorbance at 412 nm.
- To determine the number of disulfide bonds, the protein is first treated with a reducing agent to break the disulfide bonds, and the total number of sulfhydryl groups is then measured. The number of disulfide bonds is calculated by subtracting the number of free sulfhydryl groups (measured without reduction) from the total number of sulfhydryl groups.

2. Procedure:

- Measurement of Free Sulfhydryl Groups:
- Prepare a protein solution in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0).
- Add DTNB solution to the protein solution.
- Incubate at room temperature for 15 minutes.



- Measure the absorbance at 412 nm.
- Calculate the concentration of free sulfhydryl groups using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).
- Measurement of Total Sulfhydryl Groups (after reduction):
- To a separate aliquot of the protein solution, add a reducing agent such as dithiothreitol (DTT) or sodium borohydride to break the disulfide bonds.
- Incubate to ensure complete reduction.
- Follow the same procedure as for free sulfhydryl groups by adding DTNB and measuring the absorbance at 412 nm.
- Calculation of Disulfide Bonds:
- Disulfide bonds (mol/mol protein) = (Total sulfhydryl groups Free sulfhydryl groups) / 2

Signaling Pathways and Biological Activities

Dietary disulfide compounds are known to exert a range of biological effects, often through the modulation of specific cellular signaling pathways.

Diallyl Disulfide (DADS) and the Nrf2 Signaling Pathway

Diallyl disulfide, a major component of garlic oil, is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][6][10][15] This pathway is a critical cellular defense mechanism against oxidative stress.



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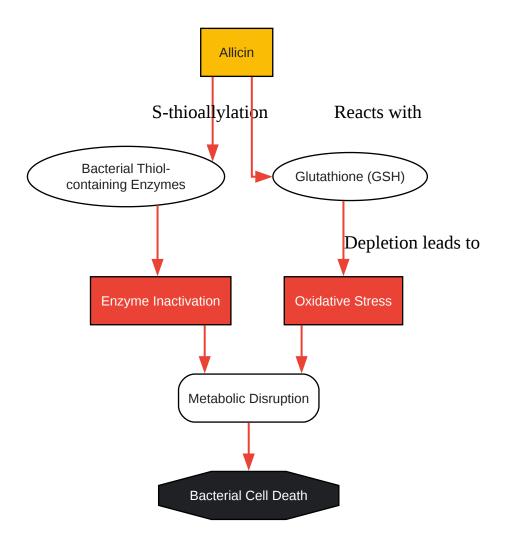
Caption: DADS activates the Nrf2 pathway by inhibiting Keap1, leading to cellular protection.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. DADS can modify cysteine residues on Keap1, leading to a conformational change that releases Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), ultimately enhancing the cell's antioxidant capacity.[3][6][10][15]



Antimicrobial Mechanism of Allicin

Allicin exhibits broad-spectrum antimicrobial activity through a multi-targeted mechanism primarily centered on thiol-disulfide exchange reactions.[6][7][8]



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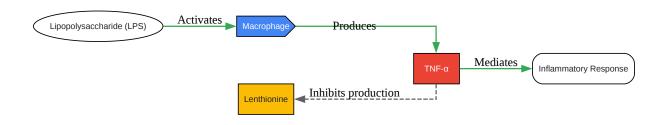
Caption: Allicin's antimicrobial action involves enzyme inactivation and oxidative stress.

Allicin readily reacts with the thiol groups of cysteine residues in bacterial enzymes and proteins, forming mixed disulfides. This S-thioallylation leads to the inactivation of essential enzymes involved in microbial metabolism and virulence.[7][8] Additionally, allicin can deplete the intracellular pool of the antioxidant glutathione (GSH) in bacteria, leading to an increase in reactive oxygen species (ROS) and a state of oxidative stress, which further damages cellular components and contributes to cell death.[7][8]



Lenthionine and Anti-inflammatory Signaling

Lenthionine from shiitake mushrooms has demonstrated anti-inflammatory properties, in part through the modulation of tumor necrosis factor-alpha (TNF- α) signaling.[2][19][21][23][25]



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Caption: Lenthionine exhibits anti-inflammatory effects by inhibiting TNF- α production.

In inflammatory conditions, immune cells like macrophages can be stimulated by endotoxins such as lipopolysaccharide (LPS) to produce pro-inflammatory cytokines, including TNF- α . TNF- α is a key mediator of the inflammatory cascade. Lenthionine has been shown to significantly decrease the production of TNF- α in stimulated immune cells, thereby dampening the inflammatory response.[2][25] The exact molecular mechanism by which lenthionine inhibits TNF- α production is an area of ongoing research but may involve interference with upstream signaling pathways that regulate TNF- α gene expression.

Conclusion

Disulfide compounds are a diverse and important class of molecules in the food we consume. From contributing to the characteristic flavors and aromas of many foods to playing a role in their potential health benefits, the study of these compounds is a rich and rewarding field. This technical guide has provided an overview of their natural sources, quantitative occurrence, and the analytical methods used for their study, along with insights into their mechanisms of action. Continued research in this area will undoubtedly uncover further details about the role of dietary disulfide compounds in human health and nutrition.



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